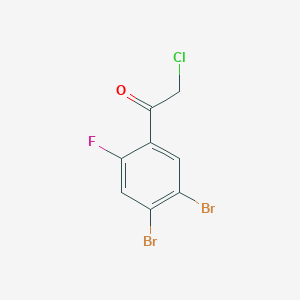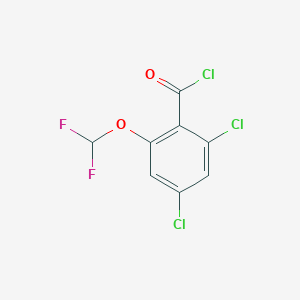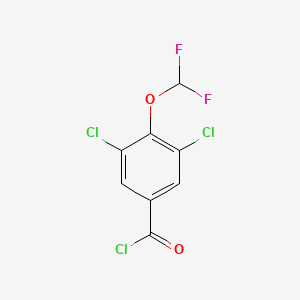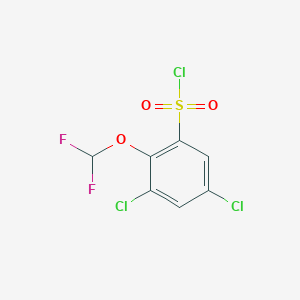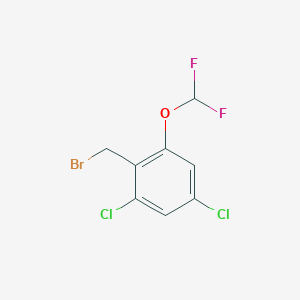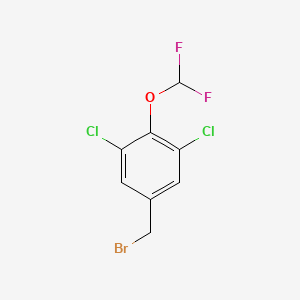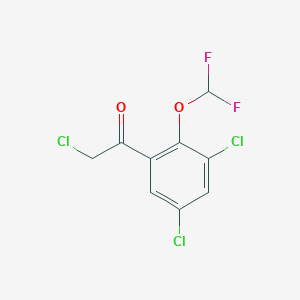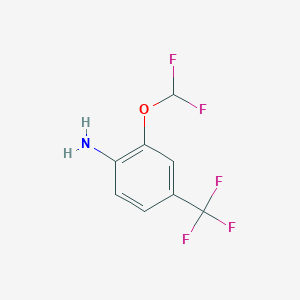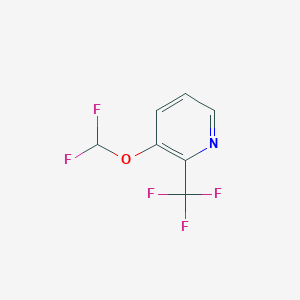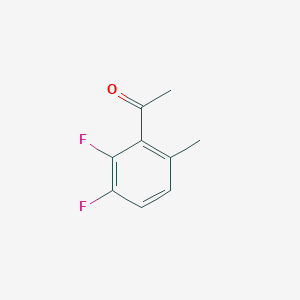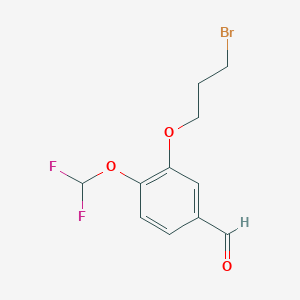
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
Descripción general
Descripción
3-(3-Bromopropoxy)benzaldehyde is a chemical compound with the formula C10H11BrO2 and a molecular weight of 243.1 . It is used in various chemical reactions and can be obtained from several suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Bromopropoxy)benzaldehyde, such as its melting point, boiling point, and density, are not provided in the sources I found .Aplicaciones Científicas De Investigación
Synthesis of Benzaldehyde Derivatives
- The synthesis of 3,4,5-Trimethoxy Benzaldehyde involves a series of reactions starting with p-hydroxy benzaldehyde and bromine, leading to methylation and the production of the desired compound (Yangyu Feng, 2002).
- In the Suzuki cross-coupling reaction, brominated salicylaldehyde can be effectively utilized to synthesize various benzaldehyde derivatives with excellent yield, demonstrating the versatility of brominated benzaldehyde compounds in organic synthesis (Wang et al., 2014).
- The preparation of 3-Methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde involves reacting vanillin with glycidyl methacrylate, highlighting the potential of benzaldehyde derivatives in polymer applications (Sreedhar & Satyanarayana, 1994).
Chemical Reactions Involving Benzaldehyde Derivatives
- Tetranuclear complexes involving benzaldehyde derivatives demonstrate a variety of magnetic properties, indicating the potential use of these compounds in materials science (Zhang et al., 2013).
- Reactions involving benzaldehydes and azomethine ylides suggest their utility in producing intermediates for complex organic compounds, which could have applications in pharmaceuticals (Moshkin & Sosnovskikh, 2013).
- The Knoevenagel condensation involving benzaldehyde derivatives, as demonstrated in undergraduate chemistry experiments, highlights their educational and practical utility in green chemistry (Verdía et al., 2017).
Advanced Applications
- The synthesis of complex organic structures like 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from benzaldehyde derivatives underlines their role in the development of potential therapeutic agents with antioxidant and antimicrobial properties (Yüksek et al., 2015).
- The modification of graphitic carbon nitride with benzaldehyde derivatives for photocatalytic applications in green chemistry shows the expanding role of these compounds in sustainable technologies (Lima et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAXOIKAHVFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



